REACTION_SMILES
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[CH3:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[CH3:2][O:3][C:4](=[O:5])[O:6][CH3:7].[CH3:8][O:9][c:10]1[cH:11][cH:12][c:13]([C:16]([CH3:17])=[O:18])[cH:14][cH:15]1.[Na:1]>>[C:4](=[O:5])([O:6][CH3:7])[CH2:17][C:16]([c:13]1[cH:12][cH:11][c:10]([O:9][CH3:8])[cH:15][cH:14]1)=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(C)=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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COC(=O)CC(=O)c1ccc(OC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |